5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an important molecule in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have shown various effects at the molecular and cellular level
Action Environment
The action of similar compounds can be influenced by various environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps starting from 4-methylaniline. The synthetic route includes the following steps :
Formation of N-(4-methylphenyl)hydrazinecarbothioamide: This is achieved by reacting 4-methylaniline with carbon disulfide and hydrazine hydrate.
Acylation: The N-(4-methylphenyl)hydrazinecarbothioamide is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups through S-alkylation or S-arylation reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
S-Alkylation: Alkyl halides in the presence of a base like cesium carbonate are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions depending on the specific reaction pathway.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Alkylated/Arylated Derivatives: Formed through substitution reactions.
Complex Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential anti-HIV and anti-inflammatory properties.
Industry: Used in the design of bioactive compounds with various biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure with an additional phenyl group.
5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: Contains a dibenzo[a,d]cyclohepten moiety instead of the triazole ring.
Uniqueness
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiol group and the triazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMOFPQIPHPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64310-34-5 |
Source
|
Record name | 5-(4-methylphenyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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